molecular formula C10H11FN2O6S B2412724 MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate CAS No. 2288708-51-8

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate

Cat. No.: B2412724
CAS No.: 2288708-51-8
M. Wt: 306.26
InChI Key: DVLBRNONNWFVEF-UHFFFAOYSA-N
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Description

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with the molecular formula C10H11FN2O6S. It is known for its unique structural features, which include a fluoro-nitrophenyl group and a methanesulfonamido group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate typically involves the reaction of methyl glycinate with 4-fluoro-2-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methyl glycinate attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamido group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-2-nitrophenyl)acetate
  • Methyl 2-(4-chloro-2-nitrophenyl)methanesulfonamidoacetate
  • Methyl 2-(4-bromo-2-nitrophenyl)methanesulfonamidoacetate

Uniqueness

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate is unique due to the presence of both a fluoro-nitrophenyl group and a methanesulfonamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(4-fluoro-N-methylsulfonyl-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O6S/c1-19-10(14)6-12(20(2,17)18)8-4-3-7(11)5-9(8)13(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLBRNONNWFVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)F)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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